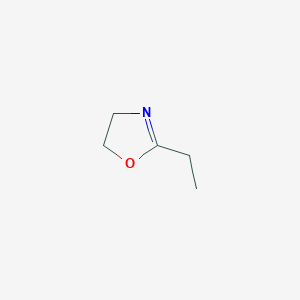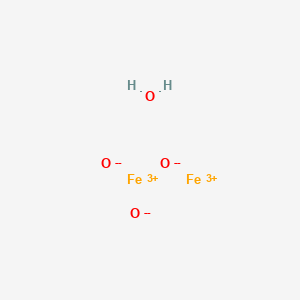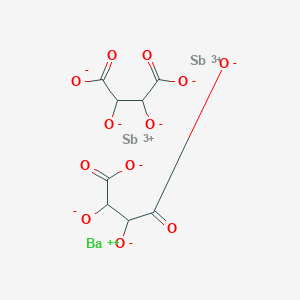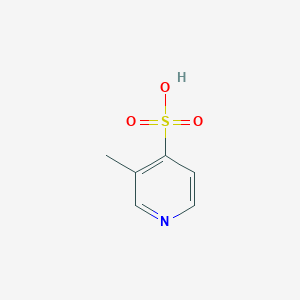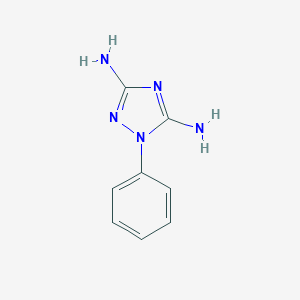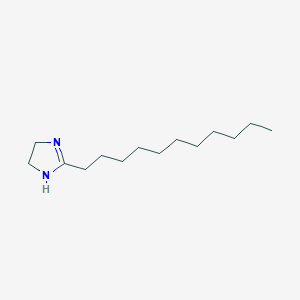
2-Undecylimidazoline
Overview
Description
2-Undecylimidazoline is an organic compound with the molecular formula C14H28N2. It is a derivative of imidazoline, characterized by the presence of an undecyl group attached to the imidazoline ring. This compound is known for its surfactant properties and is used in various industrial applications, including as a corrosion inhibitor and emulsifying agent .
Mechanism of Action
Target of Action
2-Undecylimidazoline (ULM) is a derivative of imidazoline, a class of compounds known to interact with alpha-2 adrenergic and imidazoline receptors . These receptors play a crucial role in various physiological processes, including the regulation of blood pressure and sedation.
Mode of Action
It’s known that imidazolines like ulm can act as agonists at their target receptors, triggering a response when they bind . This interaction can lead to various changes in cellular activity, depending on the specific receptor and cell type involved.
Result of Action
The molecular and cellular effects of ULM’s action depend on its specific targets and the tissues in which these targets are expressed. For instance, if ULM acts on alpha-2 adrenergic receptors in the heart, it could potentially decrease heart rate and blood pressure .
Action Environment
The action, efficacy, and stability of ULM can be influenced by various environmental factors. For example, in marine environments, ULM has been used as a corrosion inhibitor and anti-biofouling agent in self-healing coatings . The compound is loaded onto a natural material, attapulgite (ATP), and integrated into the coating matrix. The self-healing time of ULM@ATP reinforced oil coating was at least 4 seconds in the air and up to 30 seconds in a 1 M HCl solution .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Undecylimidazoline typically involves the reaction of ethylenediamine with dodecyl aldehyde in the presence of a catalyst. The reaction is carried out in a 500 ml flask, with the temperature maintained at 3-6°C using an ice-water bath. The mixture is stirred for 30 minutes, followed by the dropwise addition of dodecyl aldehyde over a period of 2 hours .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves the use of large reactors and precise control of temperature and reaction time to achieve consistent results .
Chemical Reactions Analysis
Types of Reactions
2-Undecylimidazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazoline oxides.
Reduction: Reduction reactions can convert it into imidazolidines.
Substitution: It can undergo nucleophilic substitution reactions, where the undecyl group can be replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and amines are commonly employed
Major Products Formed
Oxidation: Imidazoline oxides.
Reduction: Imidazolidines.
Substitution: Various substituted imidazolines depending on the nucleophile used
Scientific Research Applications
2-Undecylimidazoline has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and corrosion inhibitor in various chemical processes.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its surfactant properties.
Industry: Widely used in the formulation of lubricants, emulsifiers, and anti-corrosion coatings
Comparison with Similar Compounds
Similar Compounds
2-Undecylimidazole: Similar in structure but differs in the position of the alkyl group.
2-Undecylimidazolidine: A reduced form of 2-Undecylimidazoline.
2-Hydroxyethylimidazoline: Contains a hydroxyethyl group instead of an undecyl group
Uniqueness
This compound is unique due to its long undecyl chain, which imparts distinct surfactant properties and enhances its effectiveness as a corrosion inhibitor compared to other imidazoline derivatives .
Properties
IUPAC Name |
2-undecyl-4,5-dihydro-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2/c1-2-3-4-5-6-7-8-9-10-11-14-15-12-13-16-14/h2-13H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQHUDZKKDCTQET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC1=NCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00908971 | |
| Record name | 2-Undecyl-4,5-dihydro-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00908971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10443-61-5, 29249-55-6 | |
| Record name | 2-Imidazoline, 2-undecyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58180 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Undecyl-4,5-dihydro-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00908971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Undecylimidazoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-Undecylimidazoline contribute to the self-healing properties of the coating?
A1: While the provided abstract doesn't delve into the specific mechanism of this compound's contribution to self-healing, it suggests its role as an active agent within the coating. [] Further research is needed to understand precisely how this compound interacts with the attapulgite carrier and contributes to the coating's ability to repair itself upon damage. This could involve investigating its potential to form a protective layer, react with corrosive agents, or promote the release of other active compounds.
Q2: What are the potential advantages of using attapulgite as a carrier for this compound in this specific application?
A2: The research highlights the use of attapulgite, a natural clay mineral, as a carrier for this compound. [] This suggests potential advantages related to attapulgite's properties, such as:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
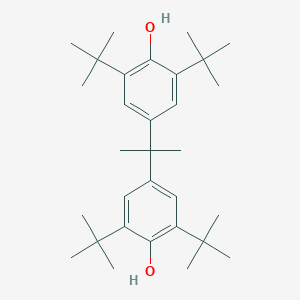
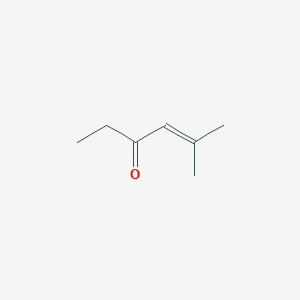
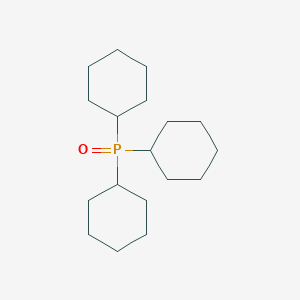

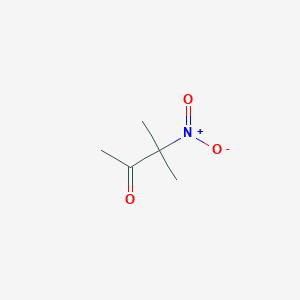
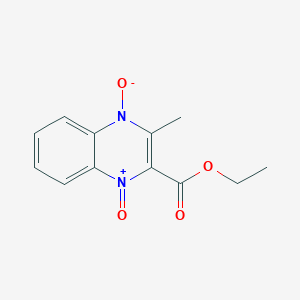

![6-propylpyrido[2,3-d]pyrimidine-2,4-diamine](/img/structure/B78406.png)
